molecular formula C22H27N7O3S B1259384 (1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide

Número de catálogo: B1259384
Peso molecular: 469.6 g/mol
Clave InChI: FCAKQNAVWYYTER-SSDGSGIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide is a small molecule drug developed by AstraZeneca PLC. It functions as a P2Y12 receptor antagonist, specifically targeting the purinergic receptor P2Y12. This compound was initially developed for the treatment of cardiovascular diseases, particularly for its antithrombotic properties .

Métodos De Preparación

The synthetic routes and reaction conditions for (1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide are not extensively documented in publicly available sources. it is known that the compound is a small molecule drug, which typically involves organic synthesis techniques. Industrial production methods would likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s efficacy and safety .

Análisis De Reacciones Químicas

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide primarily functions as a P2Y12 receptor antagonist. The types of reactions it undergoes are not well-documented, but as a small molecule drug, it may participate in various organic reactions such as substitution and addition reactions. Common reagents and conditions used in these reactions would depend on the specific synthetic route employed. The major products formed from these reactions would be intermediates leading to the final active compound .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide exerts its effects by antagonizing the P2Y12 receptor, a purinergic receptor involved in platelet aggregation. By blocking this receptor, the compound inhibits adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing the risk of thrombotic events. This mechanism of action makes it a valuable compound for the treatment of cardiovascular diseases .

Comparación Con Compuestos Similares

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide can be compared with other P2Y12 receptor antagonists such as ticagrelor (AZD6140), clopidogrel, and prasugrel:

    Ticagrelor (AZD6140): Unlike this compound, ticagrelor is a reversible P2Y12 receptor antagonist that does not require metabolic activation.

    Clopidogrel: This compound is an irreversible P2Y12 receptor antagonist that requires metabolic activation.

    Prasugrel: Similar to clopidogrel, prasugrel is an irreversible P2Y12 receptor antagonist but requires only one-step metabolism to its active form.

This compound is unique in its specific structure and mechanism of action, which distinguishes it from other P2Y12 receptor antagonists .

Propiedades

Fórmula molecular

C22H27N7O3S

Peso molecular

469.6 g/mol

Nombre IUPAC

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide

InChI

InChI=1S/C22H27N7O3S/c1-2-8-33-22-25-20(24-14-9-12(14)11-6-4-3-5-7-11)16-21(26-22)29(28-27-16)15-10-13(19(23)32)17(30)18(15)31/h3-7,12-15,17-18,30-31H,2,8-10H2,1H3,(H2,23,32)(H,24,25,26)/t12-,13-,14+,15+,17+,18-/m0/s1

Clave InChI

FCAKQNAVWYYTER-SSDGSGIASA-N

SMILES isomérico

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)C(=O)N)N[C@@H]4C[C@H]4C5=CC=CC=C5

SMILES canónico

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)C(=O)N)NC4CC4C5=CC=CC=C5

Sinónimos

AR C109318XX
AR-C109318XX

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.